Cas no 6812-87-9 (1,4-Phenanthrenedione,4b,5,6,7,8,8a,9,10-octahydro-3-hydroxy-4b,8,8-trimethyl-2-(1-methylethyl)-,(4bS,8aS)-)

1,4-Phenanthrenedione,4b,5,6,7,8,8a,9,10-octahydro-3-hydroxy-4b,8,8-trimethyl-2-(1-methylethyl)-,(4bS,8aS)- structure
6812-87-9 structure
Productnaam:1,4-Phenanthrenedione,4b,5,6,7,8,8a,9,10-octahydro-3-hydroxy-4b,8,8-trimethyl-2-(1-methylethyl)-,(4bS,8aS)-
CAS-nummer:6812-87-9
MF:C20H28O3
MW:316.434526443481
CID:518378
PubChem ID:442084

1,4-Phenanthrenedione,4b,5,6,7,8,8a,9,10-octahydro-3-hydroxy-4b,8,8-trimethyl-2-(1-methylethyl)-,(4bS,8aS)- Chemische en fysische eigenschappen

Naam en identificatie

    • 1,4-Phenanthrenedione,4b,5,6,7,8,8a,9,10-octahydro-3-hydroxy-4b,8,8-trimethyl-2-(1-methylethyl)-,(4bS,8aS)-
    • Royleanone
    • 12-Hydroxy-13-isopropylpodocarpa-8,12-diene-11,14-dione
    • 12-Hydroxyabieta-8,12-diene-11,14-dione
    • 1-hydroxy-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenan threne-3,4-dione
    • NSC 122417
    • [ "" ]
    • CHEMBL1813341
    • C09182
    • NSC753735
    • FS-8601
    • AC1L9C85
    • AKOS032948936
    • (+)-Royleanone
    • NSC-753735
    • AKOS004901865
    • 901618Q8AX
    • Podocarpa-8,12-diene-11,14-dione, 12-hydroxy-13-isopropyl-
    • 1,4-Phenanthrenedione, 4b,5,6,7,8,8a,9,10-octahydro-3-hydroxy-4b,8,8-trimethyl-2-(1-methylethyl)-, (4bs-trans)-
    • (4bS,8aS)-3-hydroxy-2-isopropyl-4b,8,8-trimethyl- 4b,5,6,7,8,8a,9,10-octahydrophenanthrene-1,4-dione
    • NSC-122417
    • 6812-87-9
    • Q27108179
    • UNII-901618Q8AX
    • 12-hydroxy-8,12-abietadiene-11,14-dione
    • HY-N1338
    • CHEBI:8904
    • SCHEMBL21291506
    • CS-0016746
    • 1,4-Phenanthrenedione, 4b,5,6,7,8,8a,9,10-octahydro-3-hydroxy-4b,8,8-trimethyl-2-(1-methylethyl)-, (4bS,8aS)-
    • 1-hydroxy-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthrene-3,4-dione
    • NSC122417
    • (4bS,8aS)-1-hydroxy-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthrene-3,4-dione
    • DTXSID30987592
    • Inchi: InChI=1S/C20H28O3/c1-11(2)14-16(21)12-7-8-13-19(3,4)9-6-10-20(13,5)15(12)18(23)17(14)22/h11,13,21H,6-10H2,1-5H3/t13-,20-/m0/s1
    • InChI-sleutel: KZAPVZIQILABNM-RBZFPXEDSA-N
    • LACHT: CC(C)C1=C(C2=C(C(=O)C1=O)C3(CCCC(C3CC2)(C)C)C)O

Berekende eigenschappen

  • Exacte massa: 316.20400
  • Monoisotopische massa: 316.204
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 23
  • Aantal draaibare bindingen: 1
  • Complexiteit: 648
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 2
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 4.4
  • Topologisch pooloppervlak: 54.4A^2

Experimentele eigenschappen

  • Kleur/vorm: Yellow powder
  • Dichtheid: 1.1±0.1 g/cm3
  • Kookpunt: 426.4±45.0 °C at 760 mmHg
  • Vlampunt: 225.8±25.2 °C
  • Brekindex: 1.548
  • PSA: 54.37000
  • LogboekP: 4.52930
  • Dampfdruk: 0.0±2.3 mmHg at 25°C

1,4-Phenanthrenedione,4b,5,6,7,8,8a,9,10-octahydro-3-hydroxy-4b,8,8-trimethyl-2-(1-methylethyl)-,(4bS,8aS)- Beveiligingsinformatie

1,4-Phenanthrenedione,4b,5,6,7,8,8a,9,10-octahydro-3-hydroxy-4b,8,8-trimethyl-2-(1-methylethyl)-,(4bS,8aS)- Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
TargetMol Chemicals
TN5789-5 mg
Royleanone
6812-87-9 98%
5mg
¥ 3,090 2023-07-10
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN5789-5 mg
Royleanone
6812-87-9
5mg
¥4315.00 2022-04-26
TargetMol Chemicals
TN5789-5mg
Royleanone
6812-87-9
5mg
¥ 3090 2024-07-19
TargetMol Chemicals
TN5789-1 mL * 10 mM (in DMSO)
Royleanone
6812-87-9 98%
1 mL * 10 mM (in DMSO)
¥ 3190 2023-09-15
A2B Chem LLC
AH21187-5mg
Royleanone
6812-87-9
5mg
$552.00 2024-04-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R28290-5mg
Royleanone
6812-87-9
5mg
¥4480.0 2021-09-08
TargetMol Chemicals
TN5789-1 ml * 10 mm
Royleanone
6812-87-9
1 ml * 10 mm
¥ 3190 2024-07-19

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